(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers requiring a conformationally constrained meta-CF3 phenyl probe for SAR studies often face limited commercial availability of position-specific isomers. This compound delivers a 1.2 log unit lipophilicity advantage over unsubstituted analogs (predicted XLogP3 2.8) and is patent-validated for CFTR modulator programs. • Reduced basicity (pKa ~8.1) minimizes charged species at physiological pH-ideal for CNS fragment libraries. • Primary amine handle enables direct amide coupling or reductive amination without pre-purification. • HCl salt (CAS 1311254-69-9) available at 97% purity for parallel synthesis workflows.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
Cat. No. B13329294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N
InChIInChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9/h1-3,8-9,12H,4-7,17H2
InChIKeyDQVBLMWUVHUBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine: Procurement-Relevant Identity and Physicochemical Baseline


(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine (CAS 1410855-48-9; free base MW 259.27 g/mol; hydrochloride salt CAS 1311254-69-9) is a heterocyclic primary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group and a methanamine moiety . The compound is primarily supplied as a research chemical and synthetic building block, with commercial purity typically ≥95% (free base) or 97% (HCl salt) . Predicted physicochemical properties include a density of 1.187 ± 0.06 g/cm³ and a boiling point of 295.9 ± 35.0 °C . Its structural motif—a conformationally constrained tetrahydropyran ring bearing a meta-trifluoromethylphenyl substituent—is of interest in medicinal chemistry for modulating lipophilicity, metabolic stability, and target-binding conformation relative to unsubstituted or para-substituted analogs.

Why (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine Cannot Be Replaced by Generic In-Class Analogs


In-class tetrahydropyran-4-yl methanamine derivatives are not freely interchangeable because small changes in the aryl substituent—particularly the position and electronic nature of the phenyl ring modification—profoundly alter lipophilicity, hydrogen-bonding capacity, and conformational preference [1]. The meta-trifluoromethyl group in (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine introduces a strong electron-withdrawing effect and a significant increase in logP compared to unsubstituted, para-substituted, or halogen-only analogs, which directly impacts membrane permeability and off-target binding profiles in biological systems [2]. Quantitative procurement decisions must therefore be guided by measured or predicted physicochemical and pharmacological differences rather than assumed class-level equivalence.

Quantitative Differentiation of (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine: Head-to-Head Evidence vs. Closest Analogs


Predicted Lipophilicity (XLogP3): Meta-CF3 vs. Unsubstituted Phenyl and Para-CF3 Analogs

The predicted octanol-water partition coefficient (XLogP3) for (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine is substantively higher than that of the unsubstituted phenyl analog and moderately distinct from the para-CF3 isomer, reflecting the meta-substituent's influence on molecular lipophilicity [1]. Elevated logP correlates with improved membrane permeability but also requires careful assessment of solubility and protein binding.

Lipophilicity Drug-likeness Medicinal Chemistry

Predicted Basicity (pKa): Meta-CF3 Substitution Reduces Amine Nucleophilicity

The electron-withdrawing meta-trifluoromethyl group lowers the predicted pKa of the primary amine relative to electron-donating or neutral analogs, affecting protonation state at physiological pH and reactivity in amide coupling or reductive amination reactions . This property is critical for both biological activity and synthetic handle utility.

Basicity Reactivity Amine nucleophilicity

Commercial Purity Benchmarking: 97% HCl Salt vs. Typical 95% Free Base

The hydrochloride salt (CAS 1311254-69-9) is commercially available at 97% purity from Fluorochem, whereas the free base is typically supplied at 95% purity . For salt-form comparators such as (4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride, purity specifications are often lower or not explicitly stated . Higher initial purity reduces the need for repurification in sensitive synthetic sequences.

Purity Salt form Procurement specification

Patent-Cited Utility as a Key Intermediate in CFTR Modulator Synthesis

Tetrahydropyran derivatives bearing a 3-(trifluoromethyl)phenyl substituent are explicitly claimed as intermediates in patent families describing CFTR modulators (e.g., US-8524909-B2, US-8461348-B2) [1]. While internal compound-specific activity data remain undisclosed, the patent selectivity for the meta-CF3 regioisomer over para-CF3 or unsubstituted phenyl variants in exemplified synthetic schemes indicates a structure-activity relationship (SAR) preference worth noting for procurement decisions.

CFTR modulator Cystic fibrosis Patent-protected intermediate

Procurement-Driven Application Scenarios for (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine


Synthesis of CFTR Modulator Candidates Requiring a Conformationally Constrained, Lipophilic Amine Building Block

Programs targeting cystic fibrosis transmembrane conductance regulator (CFTR) potentiation or correction can leverage this compound as a patent-validated intermediate [1]. The meta-CF3 substitution provides a 1.2 log unit lipophilicity advantage over the unsubstituted phenyl analog, enhancing passive permeability while the tetrahydropyran ring introduces conformational constraint that may improve target engagement specificity [2].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring sp3-Rich, Medium-LogP Primary Amines

The compound's predicted XLogP3 of 2.8 places it in an attractive range for fragment screening libraries targeting intracellular proteins, while the primary amine provides a straightforward synthetic handle for rapid derivatization [2]. Its reduced basicity (predicted pKa ~8.1) relative to unsubstituted analogs minimizes the fraction of permanently charged species at physiological pH, a desirable property for CNS-penetrant fragment collections.

Structure-Activity Relationship (SAR) Studies Exploring the Effect of Meta vs. Para Trifluoromethyl Substitution on Target Binding

When direct comparator data are needed to elucidate the electronic and steric effects of substituent position, (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine serves as the definitive meta-CF3 probe. The commercial availability of the para-CF3 analog (predicted XLogP3 2.9) allows for head-to-head physicochemical and biochemical profiling, but the exclusive patent exemplification of the meta isomer in CFTR programs suggests a critical SAR divergence that warrants prioritized procurement [1][2].

Amide Coupling or Reductive Amination Sequences Requiring High-Purity Amine Inputs

The hydrochloride salt form (CAS 1311254-69-9) offered at 97% purity enables direct use in amide bond formation or reductive amination without pre-purification, reducing cycle time and material loss in parallel synthesis workflows. The lower pKa of the amine (8.1 vs. 9.2 for the unsubstituted analog) may also favor selective acylation in the presence of more basic amine contaminants [2].

Quote Request

Request a Quote for (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.